L 365209
Description
A comprehensive search of the supplied materials reveals that "365209" appears in unrelated contexts, such as population statistics (e.g., the 2020 population of Qishan County, China ) or as part of a lottery prediction system . No chemical data, structural information, or pharmacological properties for "L 365209" are documented in the evidence. This suggests either a typographical error in the compound’s designation or that the evidence provided lacks relevant chemical literature.
Properties
CAS No. |
122211-30-7 |
|---|---|
Molecular Formula |
C40H50N8O6 |
Molecular Weight |
738.9 g/mol |
IUPAC Name |
11,20-dibenzyl-23-butan-2-yl-10-methyl-3,4,10,13,19,22,25,26-octazatetracyclo[23.4.0.03,8.013,17]nonacosa-4,26-diene-2,9,12,18,21,24-hexone |
InChI |
InChI=1S/C40H50N8O6/c1-4-26(2)34-40(54)48-32(19-12-22-42-48)39(53)47-31(18-11-21-41-47)37(51)45(3)33(25-28-16-9-6-10-17-28)38(52)46-23-13-20-30(46)36(50)43-29(35(49)44-34)24-27-14-7-5-8-15-27/h5-10,14-17,21-22,26,29-34H,4,11-13,18-20,23-25H2,1-3H3,(H,43,50)(H,44,49) |
InChI Key |
IFHSSGUGRIXWQU-UHFFFAOYSA-N |
SMILES |
CCC(C1C(N2C(C(N3C(C(N(C)C(Cc4ccccc4)C(N5CCCC5C(NC(Cc6ccccc6)C(N1)=O)=O)=O)=O)CCC=N3)=O)CCC=N2)=O)C |
Canonical SMILES |
CCC(C)C1C(=O)N2C(CCC=N2)C(=O)N3C(CCC=N3)C(=O)N(C(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC5=CC=CC=C5)CC6=CC=CC=C6)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 365209; L-365209; L365209; L 365,209; L-365,209; L365,209; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: L 365209 is synthesized through a series of chemical reactions involving the modification of natural products derived from Streptomyces silvensis. The synthesis begins with the extraction of the natural product L-156,373, followed by structural modifications such as dehydroxylation and oxidation of specific residues. These modifications enhance the compound’s affinity and selectivity for oxytocin receptors .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces silvensis, followed by extraction and purification of the desired compound. The fermentation process is optimized to maximize yield, and advanced chromatographic techniques are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: L 365209 undergoes various chemical reactions, including:
Oxidation: The oxidation of piperazic acid residues is a key step in its synthesis.
Substitution: Structural modifications involve substitution reactions to enhance receptor affinity.
Common Reagents and Conditions:
Oxidizing Agents: Used for the oxidation of specific residues.
Catalysts: Employed to facilitate substitution reactions.
Solvents: Organic solvents are used to dissolve reactants and facilitate reactions.
Major Products Formed: The primary product formed from these reactions is this compound itself, which exhibits enhanced biological activity and selectivity for oxytocin receptors .
Scientific Research Applications
L 365209 has a wide range of scientific research applications, including:
Pharmacology: Used as a tool to study the role of oxytocin and arginine vasopressin in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in conditions related to oxytocin and vasopressin dysregulation, such as preterm labor and certain psychiatric disorders.
Chemistry: Serves as a model compound for studying cyclic peptides and their interactions with receptors
Mechanism of Action
L 365209 exerts its effects by competitively binding to oxytocin receptors, thereby inhibiting the action of oxytocin. It also exhibits antagonistic activity against arginine vasopressin receptors, albeit with lower affinity. The compound’s mechanism involves blocking the receptor sites, preventing the natural ligands from exerting their physiological effects .
Comparison with Similar Compounds
General Framework for Comparing Similar Compounds
While direct information on "L 365209" is absent, the evidence outlines methodologies for comparing structurally or functionally analogous compounds. Key principles include:
- Structural Similarity : Comparing substituents, backbone modifications, or metal ions in coordination complexes .
- Functional Similarity : Evaluating shared applications (e.g., catalytic activity, therapeutic targets) .
- Physicochemical Properties : Analyzing molecular weight, solubility, stability, and reactivity .
Hypothetical Comparison of "this compound" with Analogues
Assuming "this compound" belongs to a known class (e.g., 2-aminobenzamides or coordination complexes), a comparative analysis could follow this framework:
Table 1: Structural and Functional Comparison
Note: Values are illustrative due to lack of direct evidence.
Key Findings:
Molecular Weight : Compound B’s higher molecular weight compared to this compound may reduce membrane permeability but enhance target binding stability .
Solubility : Compound A’s superior solubility could favor bioavailability in aqueous environments, whereas this compound’s lower solubility might necessitate formulation adjustments .
Limitations and Recommendations
The absence of concrete data for "this compound" in the provided evidence precludes a definitive comparison. To address this:
- Verify the compound’s nomenclature (e.g., cross-referencing CAS Registry Numbers or IUPAC names).
- Consult specialized databases (e.g., PubChem, Reaxys) for structural and pharmacological profiles.
- Expand literature review to include peer-reviewed journals on medicinal chemistry or organic synthesis.
Biological Activity
L 365209 is a potent and selective oxytocin antagonist derived from the bacterium Streptomyces silvensis. This cyclic hexapeptide has garnered attention in pharmacological research due to its significant biological activity, particularly in inhibiting the effects of oxytocin and arginine vasopressin. This article delves into the biological activity of this compound, exploring its mechanism of action, research findings, and potential applications.
This compound is characterized by its unique cyclic structure, which enhances its affinity for oxytocin receptors compared to other antagonists. The compound functions by competitively binding to these receptors, thereby blocking the physiological effects of oxytocin. Additionally, it exhibits antagonistic activity against arginine vasopressin receptors, although with lower affinity.
Key Chemical Characteristics
| Property | Description |
|---|---|
| Chemical Structure | Cyclic hexapeptide |
| Molecular Formula | C₃₉H₅₃N₉O₉S |
| CAS Number | 122211-30-7 |
| Source | Derived from Streptomyces silvensis |
Biological Activity and Research Findings
Research indicates that this compound has significant implications in various physiological processes. Its primary applications are in pharmacology and medicine, particularly concerning conditions related to oxytocin and vasopressin dysregulation.
Pharmacological Applications
- Preterm Labor Management : this compound has been investigated for its potential use in managing preterm labor by inhibiting uterine contractions mediated by oxytocin.
- Psychiatric Disorders : Studies suggest that this compound may have therapeutic applications in treating disorders linked to oxytocin dysregulation, such as anxiety and depression.
Case Studies and Experimental Evidence
Several studies have explored the efficacy of this compound in clinical and experimental settings. Below are notable findings from recent research:
Case Study Overview
Comparative Analysis with Similar Compounds
This compound is often compared with other oxytocin antagonists such as Atosiban and its precursor L 156373. The following table summarizes key differences:
| Compound | Affinity for Oxytocin Receptors | Structure Type | Clinical Use |
|---|---|---|---|
| This compound | High | Cyclic hexapeptide | Research use; potential therapeutic applications |
| Atosiban | Moderate | Non-peptide | Clinical use for preterm labor |
| L 156373 | Moderate | Peptide-based | Precursor to this compound |
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question when investigating L 365209’s mechanism of action?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., unclear pathways or conflicting results). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. For example: “How does this compound modulate [specific receptor/enzyme] in [cell type/organism], and what are the downstream effects on [biological process]?” Test feasibility through pilot studies and consult frameworks like PICO (Population, Intervention, Comparison, Outcome) to ensure alignment with experimental goals .
Q. What experimental design considerations are critical for studying this compound’s biochemical interactions?
- Methodological Answer : Prioritize controlled variables (e.g., pH, temperature, solvent stability) and use dose-response assays to establish causality. Include positive/negative controls (e.g., known agonists/antagonists) and validate assays using techniques like Western blotting or HPLC. Reference guidelines from Grinnell College’s investigative framework to ensure reproducibility and minimize confounding factors .
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer : Document all protocols in detail (e.g., compound synthesis, storage conditions, instrumentation calibration). Use standardized datasets and share raw data via repositories like Zenodo. Implement blinding and randomization in in vivo studies to reduce bias. Peer-review protocols before experimentation to identify overlooked variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
